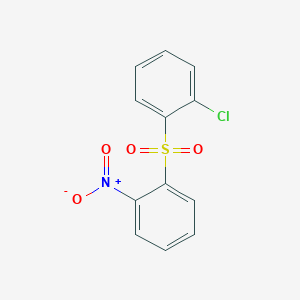
1-Chloro-2-(2-nitrobenzene-1-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(2-nitrobenzene-1-sulfonyl)benzene is an organic compound characterized by the presence of a chloro group, a nitro group, and a sulfonyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-(2-nitrobenzene-1-sulfonyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the nitration of chlorobenzene followed by sulfonation.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Chloro-2-(2-nitrobenzene-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chloro, nitro, or sulfonyl groups can be replaced by other substituents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfonic acids.
Common reagents used in these reactions include sulfuric acid, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(2-nitrobenzene-1-sulfonyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The sulfonyl group can also participate in reactions that modify proteins and other biomolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(2-nitrobenzene-1-sulfonyl)benzene can be compared with other similar compounds such as:
1-Chloro-2-nitrobenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
2-Nitrobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a chloro group, leading to different reactivity and applications.
1-Chloro-4-nitrobenzene: The position of the nitro group affects its chemical properties and reactivity.
The uniqueness of this compound lies in the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
61174-16-1 |
|---|---|
Molekularformel |
C12H8ClNO4S |
Molekulargewicht |
297.71 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)sulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C12H8ClNO4S/c13-9-5-1-3-7-11(9)19(17,18)12-8-4-2-6-10(12)14(15)16/h1-8H |
InChI-Schlüssel |
HPEFSZGIFFKSSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















